Biladiene-ac Biladiene-ac Biladiene-ac is a biladiene.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1933625
InChI: InChI=1S/C19H16N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-12,22-23H,13H2/b14-11+,15-12+
SMILES:
Molecular Formula: C19H16N4
Molecular Weight: 300.4 g/mol

Biladiene-ac

CAS No.:

Cat. No.: VC1933625

Molecular Formula: C19H16N4

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Biladiene-ac -

Specification

Molecular Formula C19H16N4
Molecular Weight 300.4 g/mol
IUPAC Name 2-[(E)-pyrrol-2-ylidenemethyl]-5-[[5-[(E)-pyrrol-2-ylidenemethyl]-1H-pyrrol-2-yl]methyl]-1H-pyrrole
Standard InChI InChI=1S/C19H16N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-12,22-23H,13H2/b14-11+,15-12+
Standard InChI Key WRHFHRSKAUEWHV-LCPPQYOVSA-N
Isomeric SMILES C1=C/C(=C\C2=CC=C(N2)CC3=CC=C(N3)/C=C\4/N=CC=C4)/N=C1
Canonical SMILES C1=CC(=CC2=CC=C(N2)CC3=CC=C(N3)C=C4C=CC=N4)N=C1

Introduction

Structural Characteristics and Conformational Properties

Biladiene-ac derivatives typically adopt helical conformations, particularly when complexed with metal ions. This helical arrangement is largely dictated by the tetrahedral geometry of the sp³-hybridized meso-carbons and can be further influenced by the nature of substituents at these positions. Crystallographic studies have revealed that upon metalation, these compounds form well-defined three-dimensional structures with characteristic spatial arrangements of the tetrapyrrole scaffold .

Metal Coordination Chemistry

One of the most significant aspects of biladiene-ac chemistry is its ability to form stable complexes with various transition metals, resulting in compounds with unique structural and spectroscopic properties. Transition-metal(II) complexes have been successfully synthesized between biladien-ac-10-ones or biladien-bc-5-ones and metals including Cu(II), Co(II), Pd(II), Hg(II), Cd(II), Zn(II), and Ni(II) .

Coordination Modes

Biladiene-ac derivatives typically exhibit two primary coordination modes when complexing with metals:

  • 4N Coordination: The predominant coordination mode for most metal-biladiene complexes involves the metal binding to all four pyrrole nitrogen atoms. This arrangement typically leads to a cyclic, helical conformation of the tetrapyrrole ligand and is observed for complexes of Cu(II), Co(II), Pd(II), Zn(II), Cd(II), and Hg(II) with both 5- and 10-oxobiladienes .

  • (3N + O) Coordination: This alternative coordination mode is primarily observed with Ni(II) complexes of biladien-bc-5-ones, where the metal coordinates to three pyrrole nitrogens and the meso-oxygen atom. This coordination type specifically occurs when the C(19) position becomes substituted by nucleophiles like OH or OMe, creating steric repulsion that forces the fourth pyrrole ring away from the metal .

Structural Characteristics of Metal Complexes

Crystallographic analyses have revealed that 4N-coordinated biladiene-ac metal complexes typically feature tetrahedrally distorted coordination geometries in the MN₄ unit. In contrast, nickel complexes with (3N + O) coordination exhibit square-planar geometry around the metal center. These structural differences significantly influence the spectroscopic and electrochemical properties of the resulting complexes .

The solid-state structures of several metal complexes have been determined, including those of copper, palladium, nickel, and cobalt with biladien-ac-10-ones in 4N coordination, as well as palladium, cobalt, and copper complexes with biladien-bc-5-ones. Additionally, the structures of nickel complexes with biladien-bc-5-ones in (3N + O) coordination have been elucidated, providing valuable insights into the structural diversity of these compounds .

Spectroscopic and Electrochemical Properties

Biladiene-ac derivatives and their metal complexes exhibit distinctive spectroscopic and electrochemical properties that make them valuable for various applications in photochemistry and beyond.

Absorption and Emission Characteristics

All biladiene-ac derivatives strongly absorb light in the visible region and are generally weakly emissive. The specific absorption and emission profiles depend significantly on the substitution pattern and metal coordination. Table 1 presents photophysical and electrochemical data for selected biladiene derivatives :

CompoundE<sub>ox</sub>(1,2)/VE<sub>red</sub>(1,2)/Vλ<sub>abs</sub>/nm (ε × 10<sup>3</sup> M<sup>–1</sup>·cm<sup>–1</sup>)λ<sub>em</sub>/nm (Φ<sub>em</sub>)Φ<sub>1O<sub>2</sub></sub>
DMBil11.33, 1.49–1.05, −1.21291(1.1), 423(41.4), 450(43.0)543(1.7 × 10<sup>–3</sup>)1.5 × 10<sup>–2</sup>
Zn[DMBil1]1.04, 1.33–1.13, −1.31306(6.9), 368(6.6), 467(50.8), 513(8.2), 548(10.2)573(7.0 × 10<sup>–4</sup>)2.6 × 10<sup>–2</sup>
Cu[DMBil1]0.92, 1.24–0.88, −1.34308(11.2), 364(13.0), 474(59.4), 558(9.1)-<0.2 × 10<sup>–2</sup>

Metalation significantly alters the optical properties of biladiene-ac compounds. For instance, complexation with zinc or copper shifts the absorption maxima to longer wavelengths compared to the free ligand. The incorporation of palladium, in particular, enhances intersystem crossing efficiency through the heavy atom effect, leading to improved triplet state formation and longer triplet state lifetimes (typically 15-30 μs) .

Bromination of biladiene-ac derivatives further modifies their spectroscopic profiles, typically shifting absorption to lower energies. Brominated isocorrole derivatives like Pd[10-DMIC-Br₆] and Pd[10-DMIC-Br₈] exhibit panchromatic absorption profiles that extend from the UV-visible region into the near-IR, making them potentially valuable for applications requiring broad-spectrum light absorption .

Redox Properties

Biladiene-ac derivatives and their metal complexes support well-behaved multielectron redox chemistry, similar to other nonaromatic tetrapyrroles containing sp³-hybridized meso-carbons. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) experiments demonstrate that these compounds typically undergo multiple, reversible redox processes .

Metal complexation generally results in more positive reduction potentials and more negative oxidation potentials compared to the free ligand, indicating stabilization of both reduced and oxidized forms upon metalation. For instance, Cu[DMBil1] shows oxidation potentials (0.92 V, 1.24 V) that are more negative than those of the free ligand DMBil1 (1.33 V, 1.49 V) .

One of the most promising applications of biladiene-ac derivatives is their ability to sensitize singlet oxygen (¹O₂) formation upon photoexcitation, making them valuable candidates for photodynamic therapy (PDT) and other photochemical processes.

Factors Affecting Singlet Oxygen Sensitization Efficiency

The efficiency of singlet oxygen sensitization by biladiene-ac derivatives depends on several factors:

  • Metal Coordination: Palladium complexes show particularly high efficiency due to the heavy atom effect enhancing intersystem crossing. Pd[DMBil1] exhibits a singlet oxygen quantum yield (Φ∆) of 0.54 upon excitation at 550 nm, significantly higher than the free ligand or zinc complex .

  • Substitution Pattern: The nature of substituents at the C(10) position significantly influences sensitization efficiency. Comparison of biladiene complexes with different substituents shows that Pd[MPBil1] (methyl-phenyl substituted) exhibits the highest quantum yield (Φ∆ = 0.76), followed by Pd[DPBil1] (diphenyl substituted, Φ∆ = 0.66) and Pd[DMBil1] (dimethyl substituted, Φ∆ = 0.54) .

  • Structural Rigidity: More rigid macrocyclic architectures tend to show improved sensitization efficiency. For example, Pd[DMBil2-P61], a compound structurally reminiscent of the P-61 Black Widow aircraft, generates singlet oxygen with nearly 85% efficiency upon irradiation at 600 nm, making it the most potent biladiene-based singlet oxygen sensitizer developed to date .

Biomedical Applications

Water-soluble derivatives of palladium biladiene complexes have shown promise in biological applications. Studies with triple-negative breast cancer cell lines indicate that these compounds are well-tolerated in cell culture conditions, suggesting potential applications in cancer phototherapy. The ability of these compounds to absorb light in the phototherapeutic window (600-900 nm) and efficiently generate reactive oxygen species makes them particularly valuable for PDT applications .

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